molecular formula C14H16ClN3O B6225913 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride CAS No. 2770360-07-9

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride

Cat. No.: B6225913
CAS No.: 2770360-07-9
M. Wt: 277.7
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Description

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a benzamide moiety, and a methyl-substituted pyridine ring. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-amino-6-methylpyridine with benzoyl chloride under basic conditions to form the benzamide intermediate. This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the N-[(6-methylpyridin-2-yl)methyl] group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-methylpyridine: Shares the amino and methyl-substituted pyridine moieties but lacks the benzamide group.

    N-(6-methylpyridin-2-yl)benzamide: Contains the benzamide and pyridine moieties but lacks the amino group.

Uniqueness

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

2770360-07-9

Molecular Formula

C14H16ClN3O

Molecular Weight

277.7

Purity

95

Origin of Product

United States

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